molecular formula C9H7ClO6S B1352687 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid CAS No. 66410-36-4

7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid

Cat. No. B1352687
CAS No.: 66410-36-4
M. Wt: 278.67 g/mol
InChI Key: NCSFGFOXYGSSSH-UHFFFAOYSA-N
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Patent
US04255580

Procedure details

500 cm3 of acetone and a solution of 99 g of dimethylamine in 250 cm3 of acetone were introduced into a balloon flask provided with an agitator and a thermometer. The mixture was cooled to 0° C. and then 139 g of 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid were introduced. The mixture was agitated at ambient temperature, the acetone distilled off and the residue dissolved in 1 liter of water. The solution was rendered alkaline, filtered and treated with 70 cm3 of hydrochloric acid. The precipitate was dried off, washed and dried. 128 g of 7-dimethylsulfamoyl-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 220°-221° C.; yield: 89%).
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl[S:5]([C:8]1[CH:9]=[C:10]([C:18]([OH:20])=[O:19])[C:11]2[O:16][CH2:15][CH2:14][O:13][C:12]=2[CH:17]=1)(=[O:7])=[O:6]>CC(C)=O>[CH3:1][N:2]([CH3:3])[S:5]([C:8]1[CH:9]=[C:10]([C:18]([OH:20])=[O:19])[C:11]2[O:16][CH2:15][CH2:14][O:13][C:12]=2[CH:17]=1)(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C2=C(OCCO2)C1)C(=O)O
Step Two
Name
Quantity
99 g
Type
reactant
Smiles
CNC
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with an agitator
DISTILLATION
Type
DISTILLATION
Details
the acetone distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 1 liter of water
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with 70 cm3 of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate was dried off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C=1C=C(C2=C(OCCO2)C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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